molecular formula C21H20N2O5 B2562831 2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-53-4

2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2562831
CAS No.: 883956-53-4
M. Wt: 380.4
InChI Key: QWHQNZNQYNQJMB-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a methoxy group, and a pentyl chain, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions

    Formation of Chromeno[2,3-d]pyrimidine Core: This step often involves the condensation of a suitable aldehyde with a pyrimidine derivative under acidic or basic conditions.

    Introduction of Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carbaldehyde.

    Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Pentyl Chain Addition: The pentyl chain can be added through alkylation reactions using pentyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy group can be oxidized under strong oxidative conditions, leading to the formation of corresponding carbonyl compounds.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the furan ring and other reducible groups.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could lead to alcohols or alkanes.

Scientific Research Applications

2-(Furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Furan-Containing Compounds: Molecules that include a furan ring and exhibit similar chemical properties.

    Methoxy-Substituted Compounds: Compounds with methoxy groups that influence their reactivity and biological activity.

Uniqueness

2-(Furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(furan-2-yl)-8-methoxy-3-pentylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-3-4-5-10-23-19(15-7-6-11-27-15)22-20-17(21(23)25)18(24)14-9-8-13(26-2)12-16(14)28-20/h6-9,11-12H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHQNZNQYNQJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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